molecular formula C7H11N3O5S B1199048 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate CAS No. 30746-54-4

2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate

Cat. No. B1199048
Key on ui cas rn: 30746-54-4
M. Wt: 249.25 g/mol
InChI Key: MBLJZGSJLSUHRO-UHFFFAOYSA-N
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Patent
US06110967

Procedure details

Metronidazole (5.0 g, 29.2 mmol) was dissolved in pyridine (10 ml), and a pyridine solution (10 ml) of methanesulfonyl chloride (3.5 g, 30.7 mmol) was added dropwise to the solution. After the mixture was stirred at room temperature for 5 hours, the solvent was distilled off under reduced pressure, and the residue was washed with water-ethanol and dried to obtain 6.4 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>N1C=CC=CC=1>[CH3:13][S:14]([O:9][CH2:8][CH2:7][N:6]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=[C:2]1[CH3:1])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NC=C(N1CCO)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the residue was washed with water-ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CS(=O)(=O)OCCN1C(=NC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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